2-(4,4-Dimethylcyclohexyl)aniline
Description
2-(4,4-Dimethylcyclohexyl)aniline is an aromatic amine featuring a cyclohexyl ring substituted with two methyl groups at the 4,4-positions and an aniline group at the second position. For instance, 2-(3,3-Dimethylcyclohexyl)aniline (CAS: 2060025-74-1) shares a similar backbone but differs in the substituent positions on the cyclohexyl ring . The compound’s molecular formula is inferred as C₁₄H₂₁N (molecular weight: ~203.33 g/mol), comparable to its analogs like 4-(4-Ethylcyclohexyl)aniline (C₁₄H₂₁N, MW: 203.33 g/mol) .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)9-7-11(8-10-14)12-5-3-4-6-13(12)15/h3-6,11H,7-10,15H2,1-2H3 |
InChI Key |
YUDFUHNXTBSKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) 2-(3,3-Dimethylcyclohexyl)aniline (CAS: 2060025-74-1)
- Structure : Cyclohexyl ring with methyl groups at 3,3-positions and aniline at position 2.
- Key Differences : The 3,3-dimethyl substitution introduces distinct steric and electronic effects compared to the 4,4-dimethyl isomer. This positional change may alter solubility, reactivity in electrophilic substitution reactions, and intermolecular interactions .
(b) 4-(4-Ethylcyclohexyl)aniline (CAS: 696583-52-5)
- Structure : Ethyl group at the 4-position of the cyclohexyl ring, aniline at position 3.
- Key Differences : Replacing methyl with ethyl increases the hydrophobicity (logP) and molecular weight slightly (C₁₄H₂₁N vs. C₁₆H₂₅N). Ethyl’s larger size may reduce crystal packing efficiency, impacting melting points .
Functional Group Modifications
(a) 1-(4,4-Dimethylcyclohexyl)-2-(furan-2-yl)ethanamine
- Structure : Combines a 4,4-dimethylcyclohexyl group with a furan-substituted ethanamine.
- This structural variation likely enhances interactions with biological targets or polymers .
(b) trans-4-(4-Pentylcyclohexyl)aniline (CAS: 73163-44-7)
Table: Comparative Properties of Selected Analogs
Limitations and Contradictions in Evidence
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound are absent in the evidence, requiring extrapolation from analogs.
- Contradictions : describes a bis-methylated aniline derivative ( 4,4′-Cyclohexane-1,1-diylbis(2-methylaniline) ), which has two aniline groups and a cyclohexane bridge, complicating direct comparisons .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the dehydrogenation of the cyclohexylamine ring, coupled with the transfer of hydrogen to a phenolic hydrogen acceptor. Key parameters include:
-
Catalyst : Palladium on carbon (Pd/C) or palladium oxide (PdO).
-
Solvent : None required; reactants are heated under autogenous pressure in a closed system.
The general reaction equation is:
Industrial-Scale Optimization
-
Catalyst Loading : 5–10 wt% Pd relative to the cyclohexylamine substrate.
-
Phenol Ratio : A 1:1 to 1:2 molar ratio of cyclohexylamine to phenol maximizes yield while minimizing byproducts.
-
Recycling : Cyclohexanone byproducts are reconverted to cyclohexylamine via hydrogenation with Ni catalysts, enhancing process sustainability.
Table 1: Catalytic Dehydrogenation Parameters and Outcomes
| Parameter | Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 200–400 | 250 | 85–92 |
| Catalyst | Pd/C, PdO | Pd/C (5 wt%) | 90 |
| Reaction Time (hours) | 1–4 | 2 | 88 |
| Phenol:Cylohexylamine | 1:1 – 1:2 | 1:1 | 91 |
Hydrogenation of Nitroarene Precursors
An alternative route involves the reduction of nitro-substituted intermediates. While less directly documented for this compound, this method is extrapolated from analogous aromatic amine syntheses.
Substrate Preparation
The nitro precursor, 2-nitro-4,4-dimethylcyclohexylbenzene, is synthesized via Friedel-Crafts alkylation of nitrobenzene with 4,4-dimethylcyclohexanol in the presence of Lewis acids (e.g., AlCl₃).
Catalytic Hydrogenation
-
Conditions : 50–100°C, 10–50 bar H₂ pressure.
-
Yield : 75–85%, with residual cyclohexane derivatives as impurities.
Reductive Amination of Ketones
A less common but theoretically viable method involves reductive amination of 4,4-dimethylcyclohexanone with ammonia:
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Catalytic Dehydrogenation | High yield (90%), scalable | High energy input, Pd cost |
| Nitroarene Hydrogenation | Mild conditions, simple setup | Low yield (75%), precursor complexity |
| Reductive Amination | Single-step from ketones | Poor selectivity, byproduct formation |
Q & A
Q. What are the optimal synthetic routes for 2-(4,4-Dimethylcyclohexyl)aniline, and how can purity be verified?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, cyclohexylation of 2-nitroaniline derivatives followed by catalytic hydrogenation yields the target compound. Key steps include:
- Cyclohexylation: Reacting 2-nitroaniline with 4,4-dimethylcyclohexyl bromide under Pd-catalyzed coupling conditions .
- Reduction: Using H₂/Pd-C to reduce the nitro group to an amine .
Purity Verification: - NMR Spectroscopy: Aromatic proton signals (δ 6.8–7.2 ppm) confirm structural integrity; absence of nitro group peaks (δ 8.0–8.5 ppm) ensures complete reduction .
- HPLC: Retention time comparison with standards (e.g., >98% purity threshold) .
Q. How does the steric bulk of the 4,4-dimethylcyclohexyl group influence the compound’s reactivity in substitution reactions?
Methodological Answer: The bulky cyclohexyl group reduces electrophilicity at the ortho position of the aniline ring, directing reactions to the para position. Experimental approaches include:
- Competitive Substitution Studies: Comparing reaction rates with unsubstituted aniline derivatives (e.g., slower nitration due to steric hindrance) .
- X-ray Crystallography: Structural analysis reveals hindered access to the ortho position .
Advanced Research Questions
Q. How can computational models predict the binding affinity of this compound to biological targets like GPCRs?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with receptor pockets. The cyclohexyl group’s hydrophobicity may favor binding to lipid-rich regions .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories; RMSD values <2 Å indicate stable binding .
Data Contradictions: Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀ values) may arise from solvent effects or membrane permeability limitations. Cross-validation with SPR (Surface Plasmon Resonance) is recommended .
Q. What strategies resolve contradictory data on the compound’s oxidative stability across studies?
Methodological Answer:
- Controlled Oxidation Experiments: Use standardized conditions (e.g., H₂O₂/Fe²⁺, pH 7.4) to compare degradation products. LC-MS can identify quinones (m/z +16 from parent compound) .
- Environmental Factor Analysis: Test stability under varying O₂ levels (e.g., anaerobic vs. aerobic) to isolate degradation pathways .
Key Research Gaps Identified
- Interaction with Cytochrome P450 Enzymes: Limited data on metabolic pathways; recommend using hepatic microsome assays .
- Solubility Challenges: The hydrophobic cyclohexyl group reduces aqueous solubility. Use co-solvents (e.g., DMSO:PBS mixtures) for in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
